![molecular formula C7H12N2O3 B11766001 (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide](/img/structure/B11766001.png)
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide
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Overview
Description
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid.
Reaction Conditions: The carboxylic acid group is first protected using a suitable protecting group. The protected intermediate is then subjected to a series of reactions including reduction, acetylation, and deprotection to yield the final product.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Impurity in Vildagliptin Production
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide is recognized as an impurity in the synthesis of Vildagliptin, a widely used oral anti-hyperglycemic agent. Vildagliptin functions by inhibiting the DPP-IV enzyme, thereby increasing insulin secretion and decreasing glucagon levels in the bloodstream, which helps to control blood glucose levels in patients with Type 2 diabetes . The presence of this compound during the manufacturing process necessitates rigorous monitoring and control to ensure product safety and efficacy.
Synthesis of DPP-IV Inhibitors
Research indicates that this compound serves as a precursor in the synthesis of various DPP-IV inhibitors. The compound can be transformed into other derivatives that exhibit enhanced pharmacological properties. For instance, modifications can lead to compounds with improved selectivity and potency against DPP-IV, which are crucial for developing new diabetes treatments .
Synthesis from L-Proline
A significant synthetic route involves the reaction of L-proline with chloroacetyl chloride to yield various pyrrolidine derivatives, including this compound. This method is advantageous due to its use of readily available starting materials and its relatively straightforward reaction conditions .
Table 1: Synthetic Pathways for this compound
Step | Reagents/Conditions | Product |
---|---|---|
1 | L-Proline + Chloroacetyl Chloride in THF | N-acylated product |
2 | Conversion to Amide | This compound |
Clinical Relevance
A study focused on the synthesis and characterization of DPP-IV inhibitors derived from this compound highlighted its role in enhancing the therapeutic efficacy of diabetes medications. The findings suggested that derivatives synthesized from this compound exhibited improved pharmacokinetic profiles compared to their predecessors .
Impurity Profiling
Another investigation into the impurity profile of Vildagliptin emphasized the need for detailed analytical methods to quantify this compound during drug development. This study underscored the importance of understanding impurities' impact on drug safety and efficacy, leading to more stringent regulatory requirements for pharmaceutical manufacturers .
Mechanism of Action
The mechanism of action of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.
Pyrrolidine-2-carboxamide derivatives: Other derivatives with varying substituents on the pyrrolidine ring.
Uniqueness
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals.
Biological Activity
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide, a compound featuring a pyrrolidine ring with hydroxyl and carboxamide functionalities, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antioxidant, antimicrobial, and neuroprotective properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C7H12N2O3
- Molecular Weight : 172.18 g/mol
The presence of a hydroxyl group and a carboxamide moiety suggests potential interactions with various biological targets, enhancing its pharmacological profile.
1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. These compounds can scavenge free radicals, which may help in preventing oxidative stress-related diseases. The antioxidant mechanism is crucial in mitigating cellular damage caused by reactive oxygen species (ROS) .
2. Antimicrobial Activity
Pyrrolidine derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various pathogens, including multidrug-resistant strains of bacteria. In vitro studies demonstrate its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
3. Neuroprotective Effects
Some studies suggest that derivatives of this compound may interact with neurotransmitter systems, offering protective effects in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. The ability to modulate neurotransmitter activity positions this compound as a candidate for further exploration in neuropharmacology .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
Pyrrolidine Derivative A | Contains a methyl group on pyrrolidine | Antimicrobial | Lacks hydroxyl substitution |
Pyrrolidinone B | Features a carbonyl instead of hydroxyl | Neuroprotective | Different functional group |
Benzoyl-Pyrrolidine C | Substituted with a benzoyl group | Antioxidant | Different aromatic substitution |
This compound | Hydroxyl and carboxamide functionalities | Antioxidant, Antimicrobial, Neuroprotective | Unique combination of functionalities |
This table highlights the distinct combination of functional groups in this compound that contribute to its broad spectrum of biological activities.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological characterization of derivatives related to this compound:
- Anticancer Activity : A study evaluated the anticancer properties of various pyrrolidine derivatives against A549 lung adenocarcinoma cells. Compounds exhibiting structural similarities to this compound showed varied cytotoxic effects, suggesting that modifications to the structure can enhance or diminish activity .
- Phospholipidosis Assay : Another investigation assessed the inhibition of lysosomal phospholipase A2 by compounds including this compound. This assay indicated potential pathways through which the compound could exert toxicological effects or therapeutic benefits .
Properties
Molecular Formula |
C7H12N2O3 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(2S)-1-(2-hydroxyacetyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O3/c8-7(12)5-2-1-3-9(5)6(11)4-10/h5,10H,1-4H2,(H2,8,12)/t5-/m0/s1 |
InChI Key |
LXCXYTPSNJOTPN-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CO)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CO)C(=O)N |
Origin of Product |
United States |
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